molecular formula C15H18N4O B12925080 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide CAS No. 823793-04-0

4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide

Cat. No.: B12925080
CAS No.: 823793-04-0
M. Wt: 270.33 g/mol
InChI Key: JXHNYGHAMYWALF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. For instance, the reflux reaction of pyridine and sulfoxide dichloride in ethyl acetate, followed by the addition of dimethylamine hydrochloride, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various catalysts such as palladium acetate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . Its molecular targets include enzymes and other biomolecules involved in these reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

823793-04-0

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

4-(dimethylamino)-N,N-dimethyl-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C15H18N4O/c1-18(2)14-12(15(20)19(3)4)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

JXHNYGHAMYWALF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)N(C)C)C2=CC=CC=C2

Origin of Product

United States

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